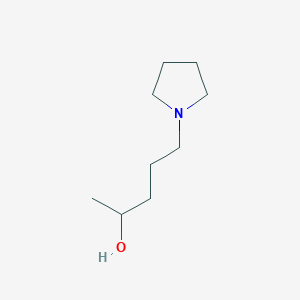
5-(Pyrrolidin-1-yl)pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrrolidin-1-yl)pentan-2-ol is an organic compound that features a pyrrolidine ring attached to a pentanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and pentanol, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-yl)pentan-2-ol typically involves the reaction of pyrrolidine with a suitable pentanol derivative. One common method is the reductive amination of 5-oxopentanol with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of 5-oxopentanol in the presence of pyrrolidine and a suitable catalyst like palladium on carbon can be employed. This method ensures a consistent and high-quality product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Pyrrolidin-1-yl)pentan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced further to form saturated derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 5-(Pyrrolidin-1-yl)pentan-2-one
Reduction: 5-(Pyrrolidin-1-yl)pentane
Substitution: Various N-substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
5-(Pyrrolidin-1-yl)pentan-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 5-(Pyrrolidin-1-yl)pentan-2-ol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The hydroxyl group can form additional hydrogen bonds, enhancing the compound’s binding affinity and specificity . These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
- 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP)
- α-Pyrrolidinobutiophenone (α-PBP)
- α-Pyrrolidinohexanophenone (α-PHP)
Comparison: 5-(Pyrrolidin-1-yl)pentan-2-ol is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs. While compounds like α-PVP and α-PHP are known for their stimulant effects and potential for abuse, this compound is primarily studied for its synthetic utility and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
5-pyrrolidin-1-ylpentan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-9(11)5-4-8-10-6-2-3-7-10/h9,11H,2-8H2,1H3 |
Clé InChI |
AYLZXNDGPLUIPO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCN1CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


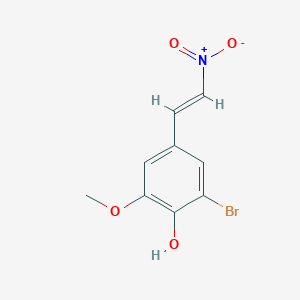
![[1-(Dimethylamino)cyclobutyl]methanolhydrochloride](/img/structure/B13603183.png)
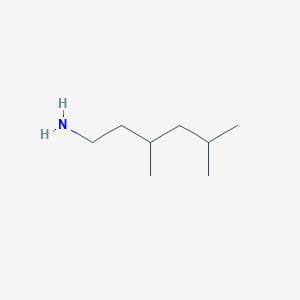
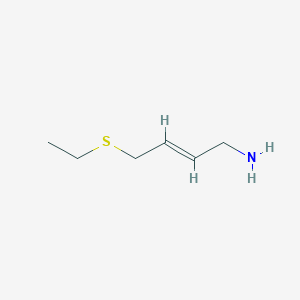
![3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13603195.png)
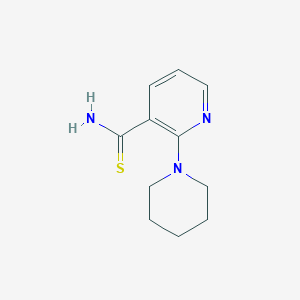
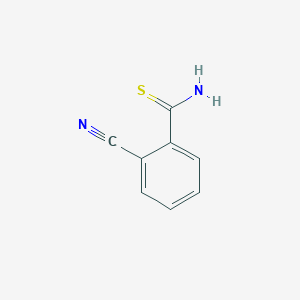
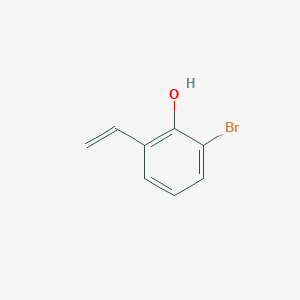
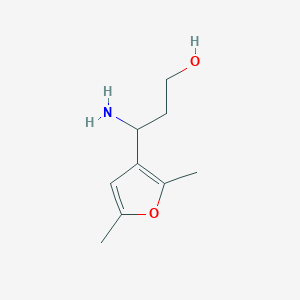

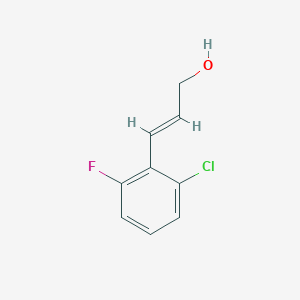
![3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)

![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)
